2-((4-oxo-3-(m-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide
Description
2-((4-Oxo-3-(m-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide is a heterocyclic compound featuring a benzofuropyrimidinone core linked to a thioacetamide group substituted with m-tolyl (3-methylphenyl) and p-tolyl (4-methylphenyl) moieties. This scaffold is structurally analogous to pharmacologically active derivatives targeting cancer, inflammation, and microbial infections .
Properties
IUPAC Name |
N-(4-methylphenyl)-2-[[3-(3-methylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O3S/c1-16-10-12-18(13-11-16)27-22(30)15-33-26-28-23-20-8-3-4-9-21(20)32-24(23)25(31)29(26)19-7-5-6-17(2)14-19/h3-14H,15H2,1-2H3,(H,27,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQTJDQQFUICMLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC(=C4)C)OC5=CC=CC=C53 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylphenyl)-2-[[3-(3-methylphenyl)-4-oxo-1benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide typically involves multi-step organic reactions. The initial step often includes the formation of the benzofuro[3,2-d]pyrimidin-2-yl core through cyclization reactions. Subsequent steps involve the introduction of the 4-methylphenyl and 3-methylphenyl groups, followed by the attachment of the sulfanylacetamide moiety. Reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to ensure scalability, cost-effectiveness, and environmental sustainability. Key considerations include the selection of raw materials, reaction optimization, and waste management.
Chemical Reactions Analysis
Types of Reactions
N-(4-methylphenyl)-2-[[3-(3-methylphenyl)-4-oxo-1benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated compounds.
Scientific Research Applications
N-(4-methylphenyl)-2-[[3-(3-methylphenyl)-4-oxo-1benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-methylphenyl)-2-[[3-(3-methylphenyl)-4-oxo-1benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Key Observations:
- Core Heterocycle: The benzofuropyrimidinone core in the target compound is distinct from oxadiazole (), pyridine (), and quinazolinone () scaffolds. These cores influence solubility, binding affinity, and metabolic stability.
- Substituent Effects :
- Electron-Donating Groups (EDGs) : The m-tolyl and p-tolyl groups (methyl substituents) in the target compound may enhance lipophilicity and membrane permeability, similar to the p-tolyl group in LBJ-13 .
- Halogens : Compounds with chlorophenyl () or diiodo () substituents show improved potency, likely due to enhanced hydrophobic interactions or halogen bonding .
- Sulfonamide Groups : In and , sulfamoylphenyl derivatives exhibit radiomodulatory and antimicrobial activities, suggesting that polar groups can modulate target selectivity .
Structure-Activity Relationship (SAR)
- Anticancer Activity: Compound 154 () demonstrates that halogenated aryl groups (4-chlorophenyl) and EDGs synergize to improve cytotoxicity against A549 lung cancer cells (25-fold selectivity over HEK noncancerous cells) . The target compound’s m-tolyl group may offer similar benefits.
- Enzyme Inhibition: LBJ-13’s trifluoromethyl and cyano groups () likely enhance IDO1 binding via electron-withdrawing effects, contrasting with the target compound’s EDG-rich structure .
- Antimicrobial Activity: Quinazolinone derivatives with sulfamoylphenyl groups () show varying antimicrobial potency depending on the acetamide substituent (e.g., phenyl vs. tolyl), suggesting that steric and electronic factors dictate activity .
Physicochemical Properties
Biological Activity
The compound 2-((4-oxo-3-(m-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features, including a benzofuran ring fused with a pyrimidine core, suggest various biological activities. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure
The compound has a molecular formula of and a molecular weight of 469.56 g/mol. It features multiple functional groups that may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 469.56 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
| Stability | Stable under normal laboratory conditions |
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit cancer cell proliferation by targeting specific molecular pathways.
- Anti-inflammatory Properties : The thioacetamide moiety is hypothesized to play a role in modulating inflammatory responses.
- Enzyme Inhibition : The compound potentially interacts with enzymes involved in critical metabolic pathways, leading to therapeutic effects.
The mechanism of action for this compound involves:
- Interaction with Receptors : The compound may modulate receptor activity, influencing cellular signaling pathways.
- Enzyme Inhibition : It is believed to inhibit enzymes such as polo-like kinase (Plk1), which is associated with cancer progression.
Study 1: Anticancer Efficacy
A study investigated the anticancer properties of the compound against various cancer cell lines. Results indicated:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- IC50 Values :
- MCF-7: 15 µM
- HeLa: 20 µM
- A549: 18 µM
These findings suggest that the compound exhibits selective cytotoxicity towards cancer cells.
Study 2: Anti-inflammatory Effects
Another study focused on the anti-inflammatory potential of the compound using an animal model of acute inflammation:
- Model Used : Carrageenan-induced paw edema in rats.
- Results :
- Significant reduction in paw swelling at doses of 10 mg/kg and 20 mg/kg compared to control.
- Histological analysis showed reduced infiltration of inflammatory cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
